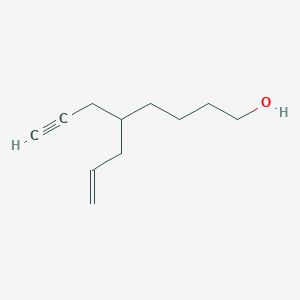

5-(Prop-2-YN-1-YL)oct-7-EN-1-OL

Description

Structure

3D Structure

Properties

CAS No. |

61753-87-5 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

5-prop-2-ynyloct-7-en-1-ol |

InChI |

InChI=1S/C11H18O/c1-3-7-11(8-4-2)9-5-6-10-12/h1,4,11-12H,2,5-10H2 |

InChI Key |

UDEOPCKEWHECLE-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(CCCCO)CC#C |

Origin of Product |

United States |

Synthetic Methodologies for 5 Prop 2 Yn 1 Yl Oct 7 En 1 Ol

Retrosynthetic Analysis of 5-(Prop-2-yn-1-yl)oct-7-en-1-ol

A retrosynthetic analysis of the target molecule allows for the logical disconnection of the compound into simpler, more readily available starting materials.

The primary disconnection strategy for the carbon skeleton of this compound focuses on the bond connecting the propargyl group to the main octene chain at the C-5 position. This leads to two key synthons: a nucleophilic propargyl anion and an electrophilic eight-carbon chain, or vice versa.

A second disconnection can be envisioned within the eight-carbon backbone, for instance, between C-4 and C-5. This would allow for the assembly of the backbone from smaller fragments, potentially simplifying stereochemical control if required in analogous, more complex structures.

The introduction of the three key functional groups—alkynyl, alkenyl, and hydroxyl—must be timed strategically to avoid interference.

Hydroxyl Group: The primary alcohol can be incorporated from the start of the synthesis using a commercially available starting material containing a protected hydroxyl group. Alternatively, it can be introduced at a later stage by the reduction of a corresponding carboxylic acid or ester.

Alkenyl Group: The terminal alkene is best installed late in the synthesis to avoid its participation in unwanted side reactions. A Wittig reaction or a terminal elimination reaction are common methods for its formation.

Alkynyl Group: The terminal alkyne, being a key reactive handle, can be introduced through several methods, as detailed in the following sections.

Approaches to Alkyne Introduction

The introduction of the propargyl group is a critical step in the synthesis of this compound.

One of the most straightforward methods for forming the C-C bond between the propargyl group and the octene backbone is through the alkylation of a terminal alkyne. chemistrysteps.com This involves the deprotonation of a terminal alkyne, such as propyne, with a strong base to form a potent acetylide nucleophile. This nucleophile then displaces a suitable leaving group on a precursor of the octenol backbone.

The acidity of terminal alkynes (pKa ≈ 25) allows for their deprotonation by strong bases like sodium amide (NaNH₂) or organolithium reagents. chemistrysteps.com The resulting acetylide is a strong nucleophile that can participate in SN2 reactions with primary alkyl halides. chemistrysteps.com

Table 1: Reagents for the Alkylation of Terminal Alkynes

| Base | Substrate | Solvent | Typical Temperature (°C) |

|---|---|---|---|

| Sodium amide (NaNH₂) | Alkyl halide | Liquid Ammonia | -33 |

| n-Butyllithium (n-BuLi) | Alkyl halide | Tetrahydrofuran (THF) | -78 to 0 |

An alternative approach involves the use of a propargyl electrophile, such as propargyl bromide, to react with a nucleophilic center on the octenol precursor. plos.org This is a common and effective method for introducing a propargyl group. The reaction is typically carried out in the presence of a base to generate the required nucleophile in situ. plos.org

Table 2: Conditions for Propargylation Reactions

| Nucleophile Precursor | Electrophile | Base | Solvent |

|---|---|---|---|

| Substituted Phenol | Propargyl bromide | Potassium carbonate | Acetone |

| Malonic Ester | Propargyl bromide | Sodium ethoxide | Ethanol |

Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of C-C bonds between sp- and sp²- or sp³-hybridized carbon atoms. The Sonogashira coupling is a prime example, involving the reaction of a terminal alkyne with a vinyl or aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. numberanalytics.comrsc.org

In the context of synthesizing this compound, a Sonogashira-type reaction could be employed by coupling a terminal alkyne with a vinyl halide precursor to the octenol backbone. nih.gov This method is highly versatile and tolerates a wide range of functional groups. vaia.com

Table 3: Common Catalysts for Sonogashira Cross-Coupling

| Palladium Catalyst | Copper Co-catalyst | Ligand | Base |

|---|---|---|---|

| Pd(PPh₃)₄ | Copper(I) iodide (CuI) | Triphenylphosphine (B44618) (PPh₃) | Triethylamine (TEA) |

| PdCl₂(PPh₃)₂ | Copper(I) iodide (CuI) | Triphenylphosphine (PPh₃) | Diisopropylamine (DIPA) |

Recent advancements have also explored decarbonylative Sonogashira cross-couplings, which utilize carboxylic acid electrophiles as an alternative to traditional aryl halides. rsc.org

Strategies for Alkene Formation and Incorporation

A crucial step in the synthesis of this compound is the introduction of the terminal double bond. Olefination reactions are the most direct methods for this transformation, typically involving the reaction of a carbonyl compound with a phosphorus-stabilized nucleophile.

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for converting aldehydes and ketones into alkenes. wikipedia.orgorganic-chemistry.orglibretexts.orglibretexts.org In a potential synthesis of the target molecule, the terminal alkene could be formed by reacting a suitable aldehyde with a methylidene-ylide.

The Wittig reaction utilizes a phosphonium (B103445) ylide, often called a Wittig reagent, to react with an aldehyde or ketone. libretexts.orgmasterorganicchemistry.com For the synthesis of a terminal alkene, methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) is the reagent of choice. wikipedia.org This ylide would be generated from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium (n-BuLi). The ylide would then react with a precursor aldehyde, such as 4-(prop-2-yn-1-yl)heptan-1-al, to yield the desired octene backbone. A key advantage of the Wittig reaction is the unambiguous placement of the double bond. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgorganic-chemistry.org These reagents are generally more nucleophilic than the corresponding Wittig ylides and offer excellent stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com The byproduct of the HWE reaction is a water-soluble phosphate (B84403) ester, which simplifies purification compared to the triphenylphosphine oxide generated in the Wittig reaction. organic-chemistry.org For synthesizing a terminal alkene, a phosphonate ester like dimethyl methylphosphonate (B1257008) would be deprotonated with a base (e.g., NaH) and reacted with the same aldehyde precursor.

| Reagent Type | Typical Precursor | Base | Key Advantage |

| Wittig Reagent | Methyltriphenylphosphonium halide | n-BuLi, NaNH₂ | Fixed double bond location |

| HWE Reagent | Dimethyl methylphosphonate | NaH, NaOMe | Water-soluble byproduct, high (E)-selectivity |

Grignard Reagent Addition to Carbonyls for Alcohol and Subsequent Olefination

An alternative strategy involves the formation of a secondary alcohol via a Grignard reaction, followed by an elimination reaction to generate the alkene. In this approach, a Grignard reagent, such as vinylmagnesium bromide, would be added to a precursor aldehyde, for instance, 4-(prop-2-yn-1-yl)hexanal. This nucleophilic addition to the carbonyl carbon would produce a secondary alcohol. The subsequent dehydration of this alcohol would then yield the terminal alkene. This method, however, may lead to mixtures of regioisomers depending on the elimination conditions and the potential for rearrangements.

Elimination Reactions for Terminal Alkene Generation

Elimination reactions provide a classic route to alkenes. numberanalytics.com This can be achieved through the dehydration of an alcohol or the dehydrohalogenation of an alkyl halide. pressbooks.publibretexts.org To form the terminal alkene in this compound, one could start with a precursor molecule containing a suitable leaving group at the C7 or C8 position.

For instance, the dehydration of a primary alcohol at C8 (octan-1,8-diol derivative) is a possibility. Alcohol dehydration is typically acid-catalyzed (e.g., H₂SO₄, H₃PO₄) and proceeds via an E1 mechanism for secondary and tertiary alcohols, often involving carbocation intermediates. pressbooks.publibretexts.org For primary alcohols, an E2 mechanism can be favored. pressbooks.pub To ensure the formation of the terminal alkene (Hofmann product) over a more substituted internal alkene (Zaitsev product), a bulky base with a primary substrate or specific elimination reactions like the Hofmann elimination could be employed. pressbooks.pub Another approach is the elimination of a tosylate, which can be achieved by heating with a base like DBU in a suitable solvent. organic-chemistry.org

Establishment of the Primary Alcohol Functionality

The primary alcohol group at the C1 position of the target molecule can be introduced at various stages of the synthesis, either by reducing a carboxylic acid derivative or by adding a one-carbon unit to a suitable precursor.

Reduction of Carboxylic Acid Derivatives or Aldehydes

If the synthesis plan involves a precursor such as 5-(prop-2-yn-1-yl)oct-7-enoic acid or its corresponding aldehyde, a simple reduction step can establish the primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of carboxylic acids to primary alcohols. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically used for the reduction of aldehydes to primary alcohols.

Convergent and Linear Synthesis Pathways for this compound

Linear Synthesis:

Convergent Synthesis:

Table 1: Comparison of Linear and Convergent Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

| Linear | Step-by-step assembly of the molecule from a single starting material. fiveable.mekccollege.ac.in | Simpler to plan. | Can be lengthy, leading to low overall yields. kccollege.ac.inwikipedia.org |

| Convergent | Independent synthesis of molecular fragments followed by their coupling. fiveable.mewikipedia.org | More efficient, higher overall yields, greater flexibility. chemistnotes.comwikipedia.org | May require more complex initial planning. |

A potential convergent retrosynthetic analysis for this compound could disconnect the molecule at the C4-C5 bond, leading to a synthon for a 5-hydroxypentyl anion and a synthon for a propargylated allylic electrophile.

Stereoselective Synthetic Considerations for Chiral Centers in Analogous Structures

The target molecule, this compound, possesses a chiral center at the C5 position. Therefore, controlling the stereochemistry at this center is a critical aspect of its synthesis, particularly for applications where a specific enantiomer is required.

In synthetic routes where the chiral center is established through a reaction involving a prochiral center, controlling diastereoselectivity is paramount. For instance, the nucleophilic opening of a chiral epoxide by an alkynyl nucleophile is a well-established method for creating stereocenters. researchgate.net The reaction of a suitable chiral epoxide with a propargyl organometallic reagent could be employed to set the stereochemistry at C5. The stereochemical outcome of such reactions is often highly dependent on the nature of the Lewis acid used to activate the epoxide and the steric bulk of the nucleophile and the epoxide substituents. researchgate.net

Another approach involves the diastereoselective addition of nucleophiles to chiral imines, a strategy that has been successfully used in the synthesis of various alkaloids. mdpi.com While not directly applicable to the synthesis of an alcohol, the principles of using a chiral auxiliary to direct the approach of a nucleophile can be adapted.

Asymmetric synthesis provides a direct route to enantiomerically enriched products. Several methods for the enantioselective synthesis of chiral propargylic and homopropargylic alcohols have been developed. acs.orgrsc.orgnih.govacs.orgorganic-chemistry.org

One powerful method is the catalytic asymmetric addition of terminal alkynes to aldehydes or ketones. acs.orgnih.govorganic-chemistry.org This can be achieved using a chiral catalyst, such as a complex of a metal with a chiral ligand. For example, the use of N-methylephedrine as a chiral additive in the zinc-mediated addition of terminal alkynes to aldehydes has been shown to produce optically active propargylic alcohols with high enantiomeric excess. acs.org Similarly, chiral Brønsted acids can catalyze the asymmetric allenylboration of aldehydes to yield homopropargylic alcohols with high diastereo- and enantioselectivity. acs.org

Palladium-catalyzed asymmetric allylic C-H alkylation represents another advanced strategy for the enantioselective synthesis of chiral 1,4-enynes, which share structural similarities with the target molecule. researchgate.netfigshare.com These methods often employ chiral phosphoramidite (B1245037) or other sophisticated ligands to achieve high levels of stereocontrol.

Protecting Group Strategies for Multifunctional Compounds

The presence of three distinct functional groups in this compound—a terminal alkyne, a terminal alkene, and a primary alcohol—necessitates a careful protecting group strategy to avoid unwanted side reactions during the synthesis. bham.ac.ukwikipedia.orgorganic-chemistry.org

Hydroxyl Group: The primary alcohol is a nucleophilic and slightly acidic functional group. bham.ac.uk It can be protected as an ether (e.g., benzyl (B1604629) (Bn) or p-methoxybenzyl (PMB)), which are stable to a wide range of conditions and can be removed by hydrogenolysis or oxidation, respectively. uwindsor.ca Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are also commonly used and are typically removed with fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF). uwindsor.cacureffi.org

Alkyne Group: The terminal alkyne has an acidic proton that can interfere with basic or organometallic reagents. cureffi.org Silyl groups, such as trimethylsilyl (B98337) (TMS), are frequently used to protect terminal alkynes and can be selectively removed under mild basic conditions or with fluoride ions. cureffi.orgresearchgate.net

Alkene Group: While generally less reactive than alkynes in many transformations, the alkene can undergo addition reactions. mdpi.comlibretexts.orglibretexts.org In some cases, it may be necessary to protect the alkene, for example, through temporary halogenation, which can be reversed later. However, it is often more strategic to introduce the alkene functionality late in the synthesis to avoid the need for protection.

Table 2: Common Protecting Groups for Relevant Functional Groups

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | References |

| Alcohol | Benzyl ether | Bn | H₂, Pd/C | uwindsor.ca |

| p-Methoxybenzyl ether | PMB | DDQ, CAN | uwindsor.ca | |

| tert-Butyldimethylsilyl ether | TBDMS | TBAF, HF | uwindsor.cacureffi.org | |

| Triisopropylsilyl ether | TIPS | TBAF, HF | uwindsor.ca | |

| Alkyne (terminal) | Trimethylsilyl | TMS | K₂CO₃, MeOH; TBAF | cureffi.orgresearchgate.net |

| Triisopropylsilyl | TIPS | TBAF | researchgate.net |

An orthogonal protection strategy allows for the selective deprotection of one functional group in the presence of others. bham.ac.ukwikipedia.orgorganic-chemistry.org This is crucial for the synthesis of complex molecules where sequential modifications are required. For the synthesis of this compound, an orthogonal approach would be essential if, for example, the alkyne needed to be functionalized via a Sonogashira coupling after the construction of the main carbon skeleton, while the alcohol remained protected.

A possible orthogonal protecting group scheme could involve protecting the alcohol as a TBDMS ether and the alkyne as a TMS ether. The TMS group on the alkyne can be selectively removed with mild base (e.g., K₂CO₃ in methanol) without affecting the more robust TBDMS group on the alcohol. researchgate.net Subsequently, the TBDMS group can be removed using a fluoride source. This strategy allows for the selective manipulation of each functional group at different stages of the synthesis. The development of robust semi-orthogonal alkyne protecting groups has further expanded the possibilities for complex molecule synthesis. researchgate.net

Chemical Reactivity and Transformations of 5 Prop 2 Yn 1 Yl Oct 7 En 1 Ol

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne in 5-(prop-2-yn-1-yl)oct-7-en-1-ol is a versatile functional group capable of undergoing a variety of transformations. Its reactivity stems from the acidic nature of the terminal proton and the electron-rich triple bond.

Nucleophilic Addition Reactions to the Alkyne

The terminal alkyne can act as an electrophile in nucleophilic addition reactions, particularly when activated. While direct nucleophilic addition to unactivated alkynes is challenging, the presence of an adjacent electron-withdrawing group enhances their reactivity. In the case of this compound, the alkyne is not directly conjugated to an activating group. However, reactions with strong nucleophiles can still proceed.

The conjugate addition of nucleophiles to activated alkynes, often referred to as the Michael reaction, is a powerful tool in organic synthesis. acs.orglibretexts.org Although the alkyne in the title compound is not activated by a conjugated electron-withdrawing group, certain reaction conditions can promote such additions. For example, the use of soft nucleophiles like thiols and amines, sometimes in the presence of a catalyst, can lead to the formation of vinyl sulfides and enamines, respectively. acs.orgnih.gov The regioselectivity of these additions is a key consideration, often leading to the anti-Markovnikov product.

Electrophilic Additions to the Alkyne

The electron-rich triple bond of the alkyne is susceptible to attack by electrophiles. libretexts.org Common electrophilic addition reactions include the addition of hydrogen halides (HX) and water (hydration).

The addition of HX to a terminal alkyne typically follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide adds to the more substituted internal carbon. With excess HX, a second addition can occur to form a geminal dihalide.

The hydration of terminal alkynes, usually catalyzed by mercury(II) salts in aqueous acid, also follows Markovnikov's rule, leading to the formation of an enol intermediate that tautomerizes to a methyl ketone. libretexts.org For this compound, this would result in the formation of a ketone at the C-2 position of the propargyl group.

Metal-Catalyzed Alkyne Functionalization (e.g., Hydrosilylation, Hydroamination)

Metal catalysts play a crucial role in expanding the synthetic utility of alkynes. Hydrosilylation and hydroamination are two prominent examples.

Hydrosilylation involves the addition of a silicon-hydride bond across the triple bond, yielding vinylsilanes. The regioselectivity of this reaction is highly dependent on the catalyst and reaction conditions. For terminal alkynes, both Markovnikov and anti-Markovnikov additions are possible, leading to α- and β-vinylsilanes, respectively. While specific data for this compound is unavailable, studies on similar substrates show that ruthenium catalysts can favor the formation of α-vinylsilanes. nih.gov

Hydroamination , the addition of an N-H bond across the alkyne, provides a direct route to enamines and imines. This transformation is often catalyzed by various transition metals, including late transition metals. researchgate.net The regioselectivity is a key aspect, with the potential to form either the Markovnikov or anti-Markovnikov product. For instance, copper-catalyzed hydroamination of terminal alkynes has been shown to be a viable method. rsc.org

Alkynylation Reactions

The acidic terminal proton of the alkyne allows for its conversion into a strong carbon nucleophile (an acetylide) upon treatment with a strong base. This acetylide can then be used in various carbon-carbon bond-forming reactions, a process known as alkynylation. wikipedia.org A common application is the reaction with alkyl halides to extend the carbon chain. For this compound, this would involve deprotonation of the alkyne followed by reaction with an electrophile, such as an alkyl halide or an epoxide, to introduce a new substituent at the terminal position of the propargyl group. The enantioselective addition of alkyne nucleophiles to carbonyl groups is a particularly powerful method for creating chiral propargylic alcohols. nih.gov

Reactivity of the Terminal Alkene Moiety

The terminal alkene in this compound provides another site for chemical transformations, primarily through electrophilic addition reactions.

Electrophilic Addition Reactions to the Alkene

Similar to the alkyne, the double bond of the alkene is electron-rich and can react with electrophiles. savemyexams.comncert.nic.in

Addition of Hydrogen Halides: The reaction of the alkene with hydrogen halides (HX) follows Markovnikov's rule, where the hydrogen adds to the terminal carbon (C-8) and the halide adds to the more substituted carbon (C-7).

Hydration: The acid-catalyzed hydration of the alkene will also proceed according to Markovnikov's rule, resulting in the formation of a secondary alcohol at the C-7 position.

Chemoselectivity: In a molecule containing both a terminal alkyne and a terminal alkene, the relative reactivity of these two functional groups towards electrophiles is a critical consideration. Generally, alkenes are more reactive than alkynes towards many electrophiles. This difference in reactivity can potentially allow for selective functionalization of the alkene in the presence of the alkyne under carefully controlled conditions. However, in many cases, a mixture of products resulting from the reaction at both sites may be obtained.

Radical Addition Reactions

The presence of both an alkene and an alkyne makes this compound a prime substrate for radical addition reactions. In these reactions, a free radical species adds to one of the unsaturated bonds, initiating a process that can lead to functionalization or cyclization. libretexts.org The reaction can be initiated by various radical initiators, and the regiochemical and stereochemical outcomes are dictated by the stability of the radical intermediates formed.

Typically, the addition of a radical (R•) to the terminal alkyne would proceed to form a vinylic radical. This can be more favorable than addition to the alkene, depending on the specific radical and reaction conditions. acs.org For instance, the addition of a thiyl radical (RS•) or a sulfonyl radical often shows a preference for the alkyne. acs.orgrsc.org Furthermore, intramolecular radical additions are possible, where a radical generated elsewhere in the molecule can attack either the alkyne or the alkene, leading to the formation of cyclic products. rsc.org For example, radical-triggered cascade cyclizations in similar 1,5-enyne systems have been shown to produce complex carbo- and heterocyclic structures. acs.orgrsc.org

| Radical Source/Reagent | Target Functional Group | Potential Product Type |

| Thiols (RSH) + Initiator (e.g., AIBN) | Alkyne or Alkene | Thioether adduct |

| Sulfonyl Halides (RSO₂X) + Initiator | Alkyne | Vinylsulfone |

| Halomethanes (e.g., CBrCl₃) + Initiator | Alkyne or Alkene | Halogenated adduct |

| Organotin Hydrides (e.g., Bu₃SnH) | Alkyne or Alkene | Reduction or cyclization |

This table presents potential reactions based on the general reactivity of enyne systems.

Olefin Metathesis for Chain Elongation or Cyclization

The terminal alkene in this compound is a suitable functional group for olefin metathesis, a powerful carbon-carbon bond-forming reaction. wikipedia.org This reaction, typically catalyzed by ruthenium or molybdenum complexes like Grubbs or Schrock catalysts, involves the redistribution of alkene fragments. wikipedia.org

For this compound, two primary metathesis pathways can be envisioned:

Cross-Metathesis (CM): By reacting the molecule with another olefin, the terminal CH₂ group can be exchanged, leading to chain elongation or the introduction of new functional groups. The evolution of volatile ethylene (B1197577) gas drives the reaction to completion. wikipedia.org

Ring-Closing Enyne Metathesis (RCEYM): Although less common than diene ring-closing metathesis, enyne metathesis can be used to form cyclic structures. In this case, the reaction would proceed between the alkene and the alkyne within the same molecule, potentially forming a bicyclic system. The success and regioselectivity of such a reaction would be highly dependent on the catalyst and reaction conditions.

| Metathesis Type | Reagent/Catalyst | Potential Outcome |

| Cross-Metathesis | Ethylene (self-metathesis) | Dimerization to a C₁₈ diene diol |

| Cross-Metathesis | Acrylonitrile + Grubbs Catalyst | Chain elongation with a terminal nitrile |

| Ring-Closing Enyne Metathesis | Grubbs or Schrock Catalyst | Formation of a bicyclic diene |

This table illustrates theoretical applications of olefin metathesis to the target compound.

Reactions of the Primary Alcohol Group

The primary alcohol (-CH₂OH) is a versatile functional group that can undergo a variety of transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. libretexts.org Milder, more controlled oxidation, often performed using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent, will stop at the aldehyde stage. nih.gov The use of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) in the presence of water, will typically lead to the formation of the corresponding carboxylic acid, proceeding through the aldehyde intermediate. libretexts.orgyoutube.com

| Oxidizing Agent | Solvent | Product |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | 5-(Prop-2-yn-1-yl)oct-7-en-1-al |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | 5-(Prop-2-yn-1-yl)oct-7-en-1-al |

| Potassium Permanganate (KMnO₄) | Water, base, then acid | 5-(Prop-2-yn-1-yl)oct-7-enoic acid |

| Chromic Acid (H₂CrO₄, Jones reagent) | Acetone | 5-(Prop-2-yn-1-yl)oct-7-enoic acid |

This table provides examples of common oxidizing agents and the expected products from the oxidation of the primary alcohol group.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into an ester or an ether, which can serve as a protecting group or introduce new properties to the molecule.

Esterification: This is typically achieved by reacting the alcohol with a carboxylic acid (or its more reactive derivatives like an acyl chloride or anhydride). The Fischer esterification, reacting with a carboxylic acid, is an equilibrium process catalyzed by a strong acid. For a more efficient reaction, an acyl chloride or anhydride (B1165640) is often used, usually in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. nih.govresearchgate.net

Etherification: The Williamson ether synthesis is a common method for forming ethers. It involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an Sₙ2 reaction. researchgate.net

| Reaction Type | Reagent(s) | Product Type |

| Esterification | Acetic Anhydride, Pyridine | Acetate (B1210297) Ester |

| Esterification | Benzoyl Chloride, Triethylamine | Benzoate Ester |

| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | Methyl Ether |

| Etherification | 1. Sodium Hydride (NaH) 2. Benzyl (B1604629) Bromide (BnBr) | Benzyl Ether |

This table shows representative reagents for the conversion of the primary alcohol to esters and ethers.

Nucleophilic Substitution Reactions

The hydroxyl group itself is a poor leaving group (OH⁻). Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. reactory.app This is often done in one of two ways:

Protonation in Acid: In the presence of a strong acid (like HBr or HCl), the alcohol is protonated to form an oxonium ion (-OH₂⁺). The leaving group is now a neutral water molecule, which is readily displaced by a nucleophile (e.g., Br⁻, Cl⁻). libretexts.org This reaction with primary alcohols typically proceeds via an Sₙ2 mechanism. reactory.applibretexts.org

Conversion to a Sulfonate Ester: The alcohol can be reacted with a sulfonyl chloride (like tosyl chloride or mesyl chloride) in the presence of a base (e.g., pyridine) to form a sulfonate ester (tosylate or mesylate). These are excellent leaving groups and can be displaced by a wide range of nucleophiles.

| Activation Method | Nucleophile | Product |

| HBr (conc. aq.) | Br⁻ | 1-Bromo-5-(prop-2-yn-1-yl)oct-7-ene |

| 1. TsCl, Pyridine 2. NaI | I⁻ | 1-Iodo-5-(prop-2-yn-1-yl)oct-7-ene |

| 1. MsCl, Et₃N 2. NaCN | CN⁻ | 6-(Prop-2-yn-1-yl)non-8-enenitrile |

| 1. PBr₃ | Br⁻ | 1-Bromo-5-(prop-2-yn-1-yl)oct-7-ene |

This table outlines methods for activating the alcohol group and subsequent substitution by various nucleophiles.

Interplay and Chemoselectivity of Functional Groups

The most significant challenge and opportunity in the chemistry of this compound is achieving chemoselectivity—the selective reaction of one functional group in the presence of the others. youtube.com The choice of reagents and reaction conditions is paramount to directing the transformation to the desired site.

Targeting the Alcohol: The alcohol can be selectively oxidized using mild reagents like PCC or DMP, which are generally unreactive towards unactivated alkenes and alkynes. Esterification and etherification are also highly selective for the alcohol group. Nucleophilic substitution requires activation of the -OH group, and conditions can be chosen to minimize side reactions at the unsaturated centers.

Targeting the Alkene: Olefin metathesis catalysts are specifically designed to react with C=C double bonds and are typically inert to alcohols and alkynes, allowing for selective modification of the octenyl chain. wikipedia.org Electrophilic additions (e.g., hydroboration-oxidation) could potentially be directed to the more electron-rich alkene over the alkyne, although mixtures are possible.

Targeting the Alkyne: The terminal alkyne has an acidic proton that can be selectively removed by a strong base like n-butyllithium (n-BuLi), forming an acetylide. This acetylide is a potent nucleophile that can react with various electrophiles (e.g., aldehydes, ketones, alkyl halides), allowing for chain extension at the propargyl terminus. This reaction is highly specific to the terminal alkyne and does not affect the other functional groups. Reactions like the Sonogashira coupling, which are specific to terminal alkynes, could also be employed.

Controlling the reactivity requires a careful, strategic approach. For instance, to perform a reaction on the alkene without interference from the alcohol, the hydroxyl group might first be protected as a silyl (B83357) ether (e.g., TBDMS ether), which is stable to many reaction conditions and can be easily removed later. acs.org Conversely, to prevent the alkyne from reacting during an oxidation, one might choose a pH-neutral oxidizing agent. The ability to selectively manipulate each functional group makes this compound a potentially valuable building block in complex organic synthesis.

Selective Reactions of the Alkyne in the Presence of the Alkene and Alcohol

The terminal alkyne in this compound is a site of high reactivity due to its sp-hybridized carbons. msu.edu It can undergo a variety of selective transformations while leaving the alkene and alcohol groups intact.

One of the most common selective reactions of terminal alkynes is catalytic hydrogenation . Using a poisoned catalyst, such as Lindlar's catalyst, the alkyne can be selectively reduced to a cis-alkene without affecting the existing alkene or the alcohol functionality. msu.edu

Another key reaction is the hydration of the alkyne . In the presence of a strong acid like sulfuric acid and a mercuric sulfate (B86663) catalyst, the alkyne can be hydrated to form a methyl ketone via an enol intermediate. libretexts.org This reaction is typically selective for the alkyne over the alkene under these conditions. msu.edu Alternatively, hydroboration-oxidation using a sterically hindered borane, such as disiamylborane (B86530) or 9-BBN, followed by oxidation with hydrogen peroxide, will yield an aldehyde. libretexts.org

Table 1: Selective Reactions of the Alkyne Moiety

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Catalytic Hydrogenation | H₂, Lindlar's Catalyst | cis-Alkene |

| Acid-Catalyzed Hydration | H₂SO₄, HgSO₄, H₂O | Methyl Ketone |

Selective Reactions of the Alkene in the Presence of the Alkyne and Alcohol

The terminal alkene also presents a site for selective chemical transformations. The reactivity of the alkene is centered around electrophilic addition reactions across the carbon-carbon double bond. libretexts.orgschoolwires.net

Electrophilic addition of halogens , such as bromine (Br₂) or chlorine (Cl₂), can occur selectively at the double bond without reacting with the alkyne or alcohol, particularly at low temperatures. libretexts.org Similarly, hydrohalogenation with reagents like HBr or HCl will add across the double bond, following Markovnikov's rule, to form a secondary alkyl halide. quizlet.com

Hydration of the alkene can be achieved under acidic conditions (e.g., H₂SO₄/H₂O) to produce a secondary alcohol, though this may compete with alkyne hydration. libretexts.org A more selective method for anti-Markovnikov hydration to a primary alcohol is hydroboration-oxidation , which can be controlled to react preferentially with the alkene over the alkyne. quizlet.com

Table 2: Selective Reactions of the Alkene Moiety

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Halogenation | Br₂ or Cl₂ | Dihaloalkane |

| Hydrohalogenation | HBr or HCl | Secondary Alkyl Halide |

| Acid-Catalyzed Hydration | H₂SO₄, H₂O | Secondary Alcohol |

Influence of the Branched Structure on Functional Group Reactivity

The branched structure of this compound, with the propargyl group at the C5 position, introduces steric hindrance that can influence the reactivity of the functional groups. This branching can affect the rate and regioselectivity of reactions. researchgate.net

The steric bulk around the double and triple bonds may hinder the approach of bulky reagents. For instance, in hydroboration reactions, the steric environment will play a significant role in directing the boron-containing reagent to the less hindered terminal carbon of both the alkene and the alkyne. libretexts.org

Furthermore, the flexibility of the hydrocarbon chain and the spatial arrangement of the functional groups can impact intramolecular reactions. nih.gov The ability of the chain to fold and bring the reactive sites into proximity is a key factor in the feasibility of cyclization reactions.

Cascade and Tandem Reactions Involving Multiple Unsaturation Sites

The presence of both an alkyne and an alkene in a 1,7-enyne system like this compound opens up possibilities for elegant cascade and tandem reactions, allowing for the rapid construction of complex cyclic structures. scilit.com

Intramolecular Cyclizations (e.g., Enyne Cyclizations)

Intramolecular enyne cyclizations are powerful transformations for the synthesis of cyclic compounds. acs.org In the case of this compound, which is a 1,7-enyne, cyclization can lead to the formation of six-membered rings. These reactions can be initiated by various means, including radical initiators or transition metals. acs.orgnih.gov For example, a radical cyclization could proceed via a 6-exo-dig pathway to form a six-membered ring containing a vinyl radical, which can then be further functionalized.

Transition Metal-Catalyzed Cycloisomerization

Transition metals, particularly those from groups IVB, VIII, and IB (e.g., titanium, platinum, gold), are highly effective catalysts for the cycloisomerization of enynes. acs.orgrsc.orgmdpi.com These reactions are atom-economical and can proceed with high stereoselectivity to generate complex polycyclic frameworks. rsc.org

For a 1,7-enyne like this compound, transition metal catalysis can promote a variety of cycloisomerization pathways. scilit.com For instance, platinum- or gold-catalyzed cycloisomerization of related 1,5-enynes has been shown to proceed through intermediates that can lead to various cyclic structures. rsc.orgscilit.com The specific outcome often depends on the metal catalyst, the ligands, and the substrate structure.

Table 3: Potential Cascade and Tandem Reactions

| Reaction Type | Key Features | Potential Product Skeletons |

|---|---|---|

| Intramolecular Enyne Cyclization | Radical or metal-mediated | Six-membered rings |

| Diels-Alder Reaction | [4+2] cycloaddition | Polycyclic systems |

| Ene Reaction | Concerted hydrogen shift and cyclization | Substituted cyclohexenes |

Derivatization Strategies for 5 Prop 2 Yn 1 Yl Oct 7 En 1 Ol

Selective Functionalization of Unsaturation and Hydroxyl Groups

The presence of three distinct functional groups—an alcohol, an alkyne, and an alkene—in 5-(prop-2-yn-1-yl)oct-7-en-1-ol allows for a high degree of selective chemical modification. The differing reactivity of these groups enables chemists to target a specific site while leaving the others intact, a crucial aspect of complex molecule synthesis.

Regioselective and Stereoselective Derivatization

The structural arrangement of the unsaturations and the hydroxyl group allows for precise control over reaction outcomes. Regioselectivity, the control of where a reaction occurs on a molecule, and stereoselectivity, the control of the spatial orientation of the products, are key considerations in the derivatization of this compound.

For instance, the terminal alkene can undergo regioselective hydroboration-oxidation to yield a primary alcohol, or Markovnikov addition of water to yield a secondary alcohol. Epoxidation of the alkene, followed by nucleophilic ring-opening, can lead to a variety of functionalized diols with controlled stereochemistry. The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, and its reactivity can be modulated through the use of protecting groups.

| Reaction Type | Reagents | Product | Selectivity |

| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | 5-(prop-2-yn-1-yl)octane-1,8-diol | Anti-Markovnikov |

| Epoxidation | m-CPBA | 5-(prop-2-yn-1-yl)-2-(oxiran-2-yl)ethanol | Stereoselective |

| Oxidation | PCC | 5-(prop-2-yn-1-yl)oct-7-enal | Selective for primary alcohol |

Click Chemistry Applications

The terminal alkyne group in this compound makes it an ideal substrate for "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry. nih.govrsc.orgnih.gov This reaction allows for the efficient and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the terminal alkyne of this compound with an organic azide. nih.govnih.gov The reaction is typically catalyzed by a copper(I) source and is known for its high yields and tolerance of a wide variety of functional groups. rsc.orgnih.gov

| Azide Reactant | Catalyst | Product |

| Benzyl (B1604629) azide | CuSO4, Sodium Ascorbate | 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)oct-7-en-1-ol |

| Azidoacetic acid | Cu(I)Br | 2-(4-((1-(hydroxyoct-7-en-5-yl))methyl)-1H-1,2,3-triazol-1-yl)acetic acid |

| 1-Azido-4-fluorobenzene | [Cu(CH3CN)4]PF6 | 1-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)oct-7-en-1-ol |

Development of Conjugates for Material Science Applications

The triazole linkage formed via CuAAC is exceptionally stable, making it suitable for creating robust molecular conjugates. This has significant implications in material science, where the derivatization of this compound can be used to link it to polymers, surfaces, or biomolecules. jk-sci.comnd.edu For example, by reacting it with an azide-functionalized polymer, a new material with tailored properties, such as hydrophobicity or biocompatibility, can be synthesized. These conjugates have potential applications in drug delivery, coatings, and the development of advanced functional materials. jk-sci.comnih.gov

Ester and Ether Derivatives

The primary hydroxyl group is a versatile handle for introducing a wide range of functional groups through esterification and etherification reactions.

Ester derivatives are readily synthesized by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions. These derivatives can have applications as fragrances, plasticizers, or as intermediates in further synthetic transformations.

Ether derivatives can be prepared via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This allows for the introduction of various alkyl or aryl groups, modifying the compound's solubility and electronic properties.

| Derivative Type | Reagent | Reaction Conditions | Product Name |

| Ester | Acetic Anhydride (B1165640) | Pyridine (B92270), DMAP | 5-(prop-2-yn-1-yl)oct-7-enyl acetate (B1210297) |

| Ester | Benzoyl Chloride | Triethylamine | 5-(prop-2-yn-1-yl)oct-7-enyl benzoate |

| Ether | Methyl Iodide | Sodium Hydride | 1-methoxy-5-(prop-2-yn-1-yl)oct-7-ene |

| Ether | Benzyl Bromide | Potassium tert-butoxide | 1-(benzyloxy)-5-(prop-2-yn-1-yl)oct-7-ene |

Silyl (B83357) Ether Formation for Structural Modification and Protection

Silyl ethers are commonly used as protecting groups for alcohols during multi-step syntheses. researchgate.netmasterorganicchemistry.com The hydroxyl group of this compound can be selectively protected by reacting it with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a base like imidazole (B134444) or triethylamine. researchgate.net

The choice of silyl group allows for tuning the stability of the protecting group, which can be selectively removed under specific conditions, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). masterorganicchemistry.com This orthogonality enables chemists to perform reactions on the alkene or alkyne moieties without affecting the hydroxyl group. researchgate.net Beyond protection, the introduction of a bulky silyl ether can also influence the stereochemical outcome of subsequent reactions by sterically directing incoming reagents.

| Silylating Agent | Base | Deprotection Reagent | Protected Compound Name |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | Tetrabutylammonium fluoride (TBAF) | tert-butyldimethyl((5-(prop-2-yn-1-yl)oct-7-en-1-yl)oxy)silane |

| Triisopropylsilyl chloride (TIPSCl) | Triethylamine | Hydrofluoric acid (HF) | triisopropyl((5-(prop-2-yn-1-yl)oct-7-en-1-yl)oxy)silane |

| Trimethylsilyl (B98337) chloride (TMSCl) | Hexamethyldisilazane (HMDS) | Mild acid (e.g., acetic acid) | trimethyl((5-(prop-2-yn-1-yl)oct-7-en-1-yl)oxy)silane |

Spectroscopic Characterization of 5 Prop 2 Yn 1 Yl Oct 7 En 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of 5-(prop-2-yn-1-yl)oct-7-en-1-ol would be expected to show distinct signals for each unique proton environment. The chemical shifts of protons are influenced by their local electronic environment. For instance, the hydroxyl proton's chemical shift can vary significantly depending on solvent and concentration. np-mrd.orgstackexchange.com

Hypothetical ¹H NMR Data Table for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H-1 (CH₂OH) | ~3.6 | Triplet (t) | J ≈ 6-7 |

| H-8 (CH =CH₂) | ~5.8 | Multiplet (m) | - |

| H-9 (CH=CH ₂) | ~5.0 | Multiplet (m) | - |

| Alkyne-H | ~2.0-2.5 | Triplet (t) | J ≈ 2-3 |

| OH | Variable | Singlet (s) or Broad Singlet | - |

| Other CH, CH₂ | ~1.2-2.4 | Multiplets (m) | - |

Note: This table is a prediction and not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments. The presence of the alkyne, alkene, and alcohol functional groups would result in characteristic chemical shifts.

Hypothetical ¹³C NMR Data Table for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-1 (CH₂OH) | ~60-65 |

| C-7 (=C H₂) | ~114 |

| C-8 (C H=CH₂) | ~139 |

| C≡CH | ~80-90 |

| C ≡CH | ~70-75 |

| Other C | ~20-45 |

Note: This table is a prediction and not based on experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively establish the structure and connectivity of this compound, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded carbon and proton atoms, aiding in the assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure, including the placement of the propargyl and allyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the through-space proximity of protons, which would be important for determining the stereochemistry at the C-5 position, although this is not specified in the name.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule.

Characteristic Absorptions of Alkynes, Alkenes, and Hydroxyl Groups

The IR spectrum of this compound would be expected to display characteristic absorption bands for the O-H, C≡C-H, C=C, and C-O bonds.

Hypothetical IR Data Table for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200-3600 | Strong, Broad |

| C≡C-H (alkyne C-H stretch) | ~3300 | Strong, Sharp |

| C-H (sp³ C-H stretch) | 2850-3000 | Medium to Strong |

| C≡C (alkyne stretch) | 2100-2260 | Weak to Medium |

| C=C (alkene stretch) | 1640-1680 | Medium |

| C-O (alcohol C-O stretch) | 1050-1150 | Strong |

| =C-H bend (alkene) | 910-990 | Strong |

Note: This table is a prediction and not based on experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. The molecular weight of this compound is 180.29 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 180, and various fragment ions resulting from the cleavage of the molecule.

Expected fragmentation patterns would include the loss of a water molecule (M-18) from the alcohol, loss of the propargyl group, and cleavage at various points along the octene chain.

UV-Visible Spectroscopy for Conjugated Systems (if applicable to derivatives)

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. numberanalytics.com This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. masterorganicchemistry.com For most simple organic molecules, the energy required for these transitions is high, and they absorb at wavelengths shorter than 200 nm, which are not routinely observed. lumenlearning.com

However, UV-Vis spectroscopy is a highly effective tool for studying molecules that contain chromophores, which are functional groups responsible for light absorption. fiveable.me Particularly, it is used for the analysis of conjugated π systems, such as those found in molecules with alternating single and double or triple bonds. lumenlearning.compressbooks.pub In conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced. masterorganicchemistry.comfiveable.me This smaller energy gap means that lower energy (longer wavelength) light is required for the electronic transition, bringing the absorption into the measurable UV-Vis range. masterorganicchemistry.com

The parent compound, this compound, contains an isolated alkene and an isolated alkyne. These are not conjugated, and therefore, the compound is not expected to show significant absorption in the standard UV-Vis region (200-800 nm).

Derivatives of this compound, however, could be synthesized to create conjugated systems. For example, a reaction that creates a conjugated diene or an enyne system would result in a molecule that absorbs in the UV region. The wavelength of maximum absorbance (λmax) provides information about the extent of the conjugated system; longer conjugated systems generally absorb at longer wavelengths. masterorganicchemistry.com

Illustrative UV-Vis Data for Hypothetical Derivatives

This table shows hypothetical UV-Vis data for potential conjugated derivatives of the parent compound.

| Hypothetical Derivative Structure | Conjugated System | Expected λmax (nm) |

| Derivative A (e.g., an oct-5,7-dien-1-ol derivative) | Conjugated Diene | ~220-250 |

| Derivative B (e.g., an oct-7-en-5-yn-1-ol derivative) | Enyne | ~220-240 |

| Derivative C (e.g., a derivative with an aromatic ring) | Aromatic System | ~250-280 |

This table is for illustrative purposes. Actual λmax values depend on the specific structure and solvent used.

Chromatographic Methods for Purification and Analysis of 5 Prop 2 Yn 1 Yl Oct 7 En 1 Ol

Column Chromatography Techniques (e.g., Flash Chromatography)

Column chromatography is a fundamental purification technique in organic synthesis, and its more rapid version, flash chromatography, is frequently employed for the isolation of compounds like 5-(prop-2-yn-1-yl)oct-7-en-1-ol. This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase.

For the purification of this enynol, a non-polar solvent system is gradually made more polar. This is often achieved using a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexanes. The less polar impurities elute from the column first, followed by the desired product as the solvent polarity is increased. The selection of the solvent system is crucial and is often guided by preliminary analysis using thin-layer chromatography.

Key Parameters for Flash Chromatography Purification:

| Parameter | Typical Value/Condition |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexanes |

| Elution Monitoring | Thin-Layer Chromatography (TLC), UV visualization |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-layer chromatography (TLC) serves as a rapid and indispensable tool for monitoring the progress of the reaction that synthesizes this compound and for assessing the purity of the fractions collected from column chromatography. A small spot of the reaction mixture is applied to a TLC plate coated with silica gel. The plate is then developed in a chamber containing a suitable solvent system.

The separation on the TLC plate mirrors that of column chromatography. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. By comparing the Rf value of the product to that of the starting materials, a chemist can determine the extent of the reaction. The presence of a single spot for a purified fraction indicates a high degree of purity. Visualization of the spots is typically achieved using UV light or by staining with a chemical agent like potassium permanganate (B83412), which reacts with the double and triple bonds present in the molecule.

TLC Analysis Parameters:

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Varies, often a mixture of hexanes and ethyl acetate |

| Visualization | UV light (254 nm), Potassium Permanganate stain |

| Retention Factor (Rf) | Used to identify compounds and assess purity |

Gas Chromatography (GC) for Volatile Compounds and Purity

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. Given its molecular weight and the presence of a hydroxyl group, this compound may require derivatization to increase its volatility and thermal stability for GC analysis. A common derivatization technique is silylation, which converts the hydroxyl group to a less polar and more volatile silyl (B83357) ether.

In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas, such as helium or nitrogen, carries the sample through the column. The separation is based on the compound's boiling point and its interactions with the stationary phase coating the column. A flame ionization detector (FID) is commonly used for the detection of organic compounds. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the amount of the compound, allowing for quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-performance liquid chromatography (HPLC) is another cornerstone technique for the analysis and purification of organic compounds. For a molecule like this compound, reversed-phase HPLC is often the method of choice. In this mode, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

The compound is dissolved in a suitable solvent and injected into the HPLC system. The separation occurs based on the compound's partitioning between the non-polar stationary phase and the polar mobile phase. The hydroxyl group in this compound will cause it to interact less strongly with the stationary phase compared to more non-polar impurities, leading to its elution. A UV detector is commonly used, as the double and triple bonds in the molecule absorb UV light. HPLC offers high resolution and sensitivity, making it ideal for accurate quantitative analysis and final purity verification.

Typical HPLC Conditions:

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of Acetonitrile in Water |

| Detector | UV-Vis Detector |

| Purpose | Quantitative analysis and high-resolution purity assessment |

Theoretical and Computational Studies of 5 Prop 2 Yn 1 Yl Oct 7 En 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivityresearchgate.netauburn.edu

Quantum chemical calculations are fundamental to modern chemistry, providing insights into molecular properties at the electronic level. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. youtube.com For a multifunctional compound like 5-(Prop-2-yn-1-yl)oct-7-en-1-ol, these calculations can map out electron density distributions, identify reactive sites, and determine the stability of different isomers and conformers.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energeticsyoutube.comyoutube.com

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density, which is a function of only three spatial variables. youtube.comyoutube.comcomporgchem.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for molecules of this size. ohio-state.edu

To determine the ground state geometry of this compound, a geometry optimization is performed. This process systematically alters the molecular structure to find the arrangement of atoms with the minimum electronic energy. A common and effective level of theory for this purpose is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d,p). youtube.comsciepub.com This initial optimization provides key geometric parameters like bond lengths, bond angles, and dihedral angles that define the molecule's most stable three-dimensional shape. youtube.com Following optimization, a frequency calculation is typically run to confirm that the obtained structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies) and to derive important thermodynamic data such as enthalpy and Gibbs free energy. youtube.com

Interactive Table 1: Predicted Ground State Properties for this compound (Hypothetical Data) This table presents plausible data that would be obtained from a DFT/B3LYP/6-31G(d,p) calculation.

| Parameter | Value | Unit |

|---|---|---|

| Electronic Energy | -465.12345 | Hartree |

| Enthalpy | -465.00123 | Hartree |

| Gibbs Free Energy | -465.04567 | Hartree |

| C≡C Bond Length | 1.21 | Ångström |

| C=C Bond Length | 1.34 | Ångström |

| C-O Bond Length | 1.43 | Ångström |

| C-C-C Angle (alkene) | 121.5 | Degrees |

Transition State Theory for Reaction Pathway Elucidationwikipedia.orgyoutube.com

Transition State Theory (TST) is a cornerstone for understanding the rates of chemical reactions. wikipedia.orgyoutube.com It posits that for a reaction to occur, reactants must pass through a high-energy intermediate state known as the activated complex or transition state. youtube.comyoutube.com The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary barrier that must be overcome for the reaction to proceed. youtube.com

For this compound, TST can be used to elucidate the pathways of its various potential reactions, such as electrophilic addition to the alkene or alkyne moieties. msu.edu By computationally locating the transition state structure for each possible reaction pathway, the corresponding activation energies can be calculated. libretexts.org For instance, the addition of an electrophile like HBr could occur at either the C=C double bond or the C≡C triple bond. DFT calculations would identify the specific transition state for each addition. The pathway with the lower activation energy will be kinetically favored, allowing for a prediction of the major reaction product. youtube.com This analysis provides a molecular-level understanding of the reaction mechanism and selectivity. wikipedia.org

Molecular Dynamics Simulations for Conformational Analysis

Due to the presence of multiple single bonds, this compound is a flexible molecule capable of adopting numerous spatial arrangements or conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape. nih.govmdpi.com

In an MD simulation, the molecule is typically placed in a periodic box filled with solvent molecules (e.g., water) to mimic solution-phase conditions. nih.govresearchgate.net The forces on each atom are calculated using a force field (like OPLS-AA), and Newton's equations of motion are solved iteratively to simulate the movement of atoms over time. nih.gov A typical simulation might run for hundreds of nanoseconds, generating a trajectory that maps the molecule's conformational changes. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)comporgchem.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for structure elucidation. Computational methods can predict NMR chemical shifts with a high degree of accuracy, serving as a valuable aid in assigning experimental spectra and confirming molecular structures. nih.govresearchgate.net

The standard method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically performed using DFT. nih.govrsc.org The process involves first obtaining an accurate, low-energy geometry of the molecule through optimization, often including a solvent model (like the Polarizable Continuum Model, PCM) to better represent experimental conditions. comporgchem.comresearchgate.net The magnetic shielding tensors for each nucleus are then calculated at a suitable level of theory (e.g., PBE0/cc-pVTZ). researchgate.netrsc.org These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

The correlation between the computed and experimental shifts can be used to validate a proposed structure. comporgchem.com For this compound, this would involve calculating the ¹H and ¹³C chemical shifts for all unique atoms and comparing them to experimental data. A high correlation coefficient (r²) would provide strong evidence for the correct structural assignment. researchgate.net

Interactive Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for Key Protons in this compound (Hypothetical Data) This table illustrates the typical comparison performed in computational studies to validate a structure.

| Proton Site | Predicted Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |

| H-1 (CH₂OH) | 3.65 | 3.62 | +0.03 |

| H-2 (C≡CH) | 2.01 | 1.98 | +0.03 |

| H-7 (C=CH₂) | 5.82 | 5.80 | +0.02 |

| H-8 (C=CH₂) | 5.01 | 4.98 | +0.03 |

| H-8' (C=CH₂) | 4.95 | 4.93 | +0.02 |

| Correlation (r²) | 0.9998 |

Structure-Reactivity Relationship Analysis (excluding biological activity)sciepub.comnumberanalytics.com

The arrangement of functional groups and the distribution of electrons within a molecule are key determinants of its chemical reactivity. numberanalytics.com Computational chemistry offers a suite of tools to analyze these features and predict how a molecule will behave in a chemical reaction.

Electronic and Steric Effects of Functional Groups on Reaction Rates and Selectivity

The reactivity of this compound is governed by the interplay of its three functional groups: the nucleophilic π-systems of the alkene and alkyne, and the nucleophilic/acidic alcohol group. pressbooks.pubwou.edu

Electronic Effects: These effects relate to how the electron density is distributed and how easily it can be perturbed. rsc.org

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to reactivity. numberanalytics.com The HOMO location indicates the most likely site for electrophilic attack (where the molecule acts as a nucleophile), while the LUMO location indicates the site for nucleophilic attack. For this molecule, the HOMO is expected to be localized on the C=C double bond, making it the most nucleophilic site.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution. Red regions (negative potential) highlight electron-rich areas ripe for electrophilic attack (the π-bonds), while blue regions (positive potential) show electron-poor areas susceptible to nucleophilic attack (the hydroxyl proton).

Fukui Functions: These indices provide a more quantitative prediction of local reactivity, identifying which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. sciepub.com

Steric Effects: These effects arise from the physical bulk of atoms or groups, which can hinder the approach of a reagent to a reactive site. iupac.org The three-dimensional structure obtained from geometry optimization reveals the accessibility of the reactive centers. For example, while the alkene may be more electronically reactive, the long alkyl chain could fold in a way that sterically blocks access to it, potentially favoring reactions at the less hindered, terminal alkyne. researchgate.netnih.govacs.org The competition between electronic preference and steric hindrance determines the ultimate outcome and selectivity of many reactions. rsc.orgnih.gov

Interactive Table 3: Predicted Fukui Indices for Electrophilic Attack (ƒ⁻) on Unsaturated Carbons (Hypothetical Data) A higher ƒ⁻ value indicates a greater susceptibility to attack by an electrophile.

| Carbon Atom | Position | Fukui Index (ƒ⁻) | Predicted Reactivity |

| C-7 | =CH- | 0.28 | High |

| C-8 | =CH₂ | 0.25 | Moderate |

| C-2' (alkyne) | ≡C- | 0.15 | Low |

| C-3' (alkyne) | ≡CH | 0.18 | Moderate-Low |

Applications in Advanced Organic Synthesis and Materials Science

5-(Prop-2-YN-1-YL)oct-7-EN-1-OL as a Versatile Synthetic Building Block

The utility of a molecule in organic synthesis is often dictated by its ability to serve as a precursor to more complex and valuable structures. The unique combination of functional groups in this compound makes it an ideal candidate for such a role.

Natural products often possess intricate molecular architectures that are challenging to synthesize. Analogs of these natural products, which retain the core pharmacophore but have modified peripheral functionalities, are crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. The title compound could serve as a key building block in the synthesis of such analogs. For instance, the oct-7-en-1-ol portion could be envisioned as a surrogate for a long-chain fatty alcohol moiety present in some lipids, while the propargyl group offers a site for the introduction of diverse substituents via click chemistry.

A hypothetical synthetic sequence could involve the initial protection of the primary alcohol, followed by a sequence of reactions targeting the alkene and alkyne. For example, epoxidation of the alkene followed by ring-opening could introduce new stereocenters, while Sonogashira coupling at the alkyne terminus could append an aromatic or heteroaromatic ring system. Subsequent deprotection and further manipulation of the alcohol would yield a complex molecule with functionalities relevant to natural product scaffolds.

The development of new reagents that can impart specific functionalities or mediate unique transformations is a constant pursuit in organic chemistry. This compound could be elaborated into a novel class of bifunctional or trifunctional reagents. For example, conversion of the primary alcohol to a phosphonium (B103445) salt would yield a Wittig reagent capable of introducing an eight-carbon chain containing both an alkene and a protected alkyne. Alternatively, attachment of a chiral auxiliary to the alcohol could lead to the development of a chiral reagent for asymmetric synthesis, where the alkene and alkyne serve as handles for subsequent transformations.

Integration into Polymer and Material Science

The presence of two polymerizable groups, the alkene and the alkyne, makes this compound a compelling monomer for the synthesis of advanced polymers and functional materials.

The alkene moiety can undergo polymerization through various mechanisms, including free radical, cationic, and coordination polymerization, to form a polyolefin backbone. The pendant propargyl groups would then be available for post-polymerization modification. This is particularly advantageous as it allows for the synthesis of functional polymers where the nature of the side chains can be precisely controlled. The terminal alkyne itself can be polymerized, for instance, through transition metal catalysis, leading to conjugated polymers with interesting electronic and optical properties.

The use of this molecule as a monomer could lead to the formation of cross-linked polymers. The alkene could be polymerized first, and then the alkyne side chains could be cross-linked in a subsequent step, for example, through Glaser coupling or by reaction with a multivalent azide. This would result in the formation of a robust polymer network with tailored mechanical and thermal properties.

Table 1: Hypothetical Polymerization Behavior of this compound

| Polymerization Method | Targeted Functional Group | Resulting Polymer Type | Potential Properties |

| Radical Polymerization | Alkene | Linear Polymer with Pendant Alkyne Groups | Functionalizable, potential for cross-linking |

| Ring-Opening Metathesis Polymerization (ROMP) | Alkene (after cyclization) | Functionalized Cyclic Olefin Polymer | Tunable properties, well-defined architecture |

| Transition Metal Catalysis | Alkyne | Polyacetylene Derivative | Conjugated, potential for conductivity |

| Dual Polymerization | Alkene and Alkyne | Cross-linked Network | High thermal stability, robust mechanical properties |

The modification of surfaces is critical for a wide range of applications, from biocompatible implants to microelectronic devices. The alcohol functionality of this compound provides a convenient anchor point for attaching the molecule to hydroxyl-terminated surfaces, such as silica (B1680970) or metal oxides, through the formation of ether or ester linkages. Once tethered to the surface, the exposed alkene and alkyne functionalities can be used to introduce further chemical diversity.

For instance, the alkyne can be used to "click" biomolecules, such as peptides or carbohydrates, onto the surface to create a biocompatible coating. The alkene could be used to graft polymer chains from the surface via surface-initiated polymerization, leading to the formation of polymer brushes that can alter the wetting and adhesive properties of the material.

Table 2: Potential Surface Modification Applications

| Surface Type | Attachment Chemistry | Subsequent Functionalization | Potential Application |

| Silicon Dioxide (SiO₂) | Silanization followed by reaction with the alcohol | Click reaction with fluorescent dyes at the alkyne | Fluorescently labeled biosensors |

| Gold (Au) | Thiolation of the alcohol derivative | Surface-initiated polymerization from the alkene | Antifouling coatings |

| Titanium Dioxide (TiO₂) | Formation of a titania-ester bond | Grafting of polyethylene (B3416737) glycol (PEG) via the alkyne | Biocompatible implant coatings |

Contributions to Methodological Development in Organic Chemistry

The unique arrangement of functional groups in this compound presents an interesting platform for the development of new synthetic methodologies. The presence of both a terminal alkene and a terminal alkyne could be exploited in the development of novel tandem or domino reactions. For example, a single catalyst could potentially orchestrate a sequence of events, such as an ene-yne metathesis, leading to the rapid construction of complex cyclic or bicyclic systems.

Furthermore, the study of the selective protection and deprotection of the three functional groups would contribute to the broader field of synthetic strategy. The development of orthogonal protecting group strategies for this specific molecule would provide valuable insights for chemists working on other polyfunctional molecules. The investigation of its reactivity under various catalytic conditions could also lead to the discovery of new and unforeseen chemical transformations.

No Publicly Available Research Found for this compound

Following a comprehensive search of publicly accessible scientific databases and research repositories, no specific information, detailed research findings, or case studies were found for the chemical compound This compound .

This indicates that the compound may be a novel chemical entity that has not yet been synthesized or characterized in published scientific literature. Alternatively, it could be a compound that has been synthesized for proprietary research but the details of which are not in the public domain.

The initial search strategy aimed to gather foundational data on the compound's properties, potential synthesis routes, and applications, particularly focusing on its use in advanced organic synthesis and materials science as requested. However, the search yielded no documents, studies, or data pertaining directly to this compound.

Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable content as per the specified outline, which requires detailed research findings and a case study on its chemoselective transformations. Providing an analysis of related or analogous structures would deviate from the strict instruction to focus solely on the specified compound.

Therefore, the generation of the article on "this compound" cannot be completed at this time due to the absence of the necessary scientific data.

Q & A

Q. How can researchers balance brevity and completeness when reporting synthetic procedures for this compound?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: include essential steps (e.g., purification yields, spectral data) in the main text, while detailed optimization trials or repetitive syntheses belong in supplementary files. Use standardized templates for reaction schemes and tables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.